

# Spectroscopic Data of 2-(4-Bromophenoxy)acetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Bromophenoxy)acetonitrile

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Bromophenoxy)acetonitrile**. Due to the limited availability of specific experimental spectra in publicly accessible databases, this document presents predicted and typical spectroscopic values based on the known chemical structure. It also includes detailed, generalized experimental protocols for acquiring such data, which are standard in the field of organic chemistry.

## Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for **2-(4-Bromophenoxy)acetonitrile**. This information is derived from established principles of NMR, IR, and MS spectroscopy.

### Table 1: Predicted $^1\text{H}$ NMR Data

(Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.50	Doublet	2H	Ar-H (ortho to O)
~6.90	Doublet	2H	Ar-H (meta to O)
~4.70	Singlet	2H	-O-CH <sub>2</sub> -CN

## Table 2: Predicted <sup>13</sup>C NMR Data

(Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~156	Ar-C (C-O)
~133	Ar-C (C-H)
~118	Ar-C (C-Br)
~117	Ar-C (C-H)
~115	-CN (Nitrile Carbon)
~55	-O-CH <sub>2</sub> -CN

## Table 3: Characteristic IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3050	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch
~2250	Medium-Weak	C≡N (Nitrile) stretch
~1580, ~1480	Strong	Aromatic C=C stretch
~1240	Strong	Aryl-O (Ether) stretch
~820	Strong	para-disubstituted benzene C-H bend
~550	Medium	C-Br stretch

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization)**

m/z	Relative Intensity (%)	Assignment
211/213	High	[M] <sup>+</sup> (Molecular ion, bromine isotopes)
182/184	Medium	[M - HCN] <sup>+</sup>
156/158	Medium	[M - CH <sub>2</sub> CN] <sup>+</sup>
76	High	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as **2-(4-Bromophenoxy)acetonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Approximately 5-10 mg of the solid sample is accurately weighed and placed in a clean, dry vial.[1][2]
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).[1][3]
- The solution is vortexed or gently sonicated to ensure complete dissolution.[3]
- The resulting clear solution is transferred to a 5 mm NMR tube using a Pasteur pipette, often filtered through a small plug of glass wool to remove any particulate matter.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.[4]

## 2. Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ NMR):

- The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
- The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can range from 8 to 64, depending on the sample concentration.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[5]
- The acquired FIDs are then subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectra.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

### 1. Sample Preparation (Thin Solid Film):

- A small amount of the solid sample (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[6]

- A single, clean infrared-transparent salt plate (e.g., KBr or NaCl) is placed on a clean surface.<sup>[6][7]</sup>
- A drop of the sample solution is applied to the surface of the salt plate.<sup>[6][8]</sup>
- The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.<sup>[6]</sup>

## 2. Data Acquisition:

- A background spectrum of the clean, empty sample compartment is first recorded.
- The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

# Mass Spectrometry (MS)

## 1. Sample Preparation:

- A dilute solution of the sample is prepared by dissolving a small amount (e.g., 1 mg) in a suitable volatile solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.<sup>[9]</sup>
- This stock solution is then further diluted to a final concentration suitable for the instrument, typically in the range of 1-10  $\mu\text{g/mL}$ .

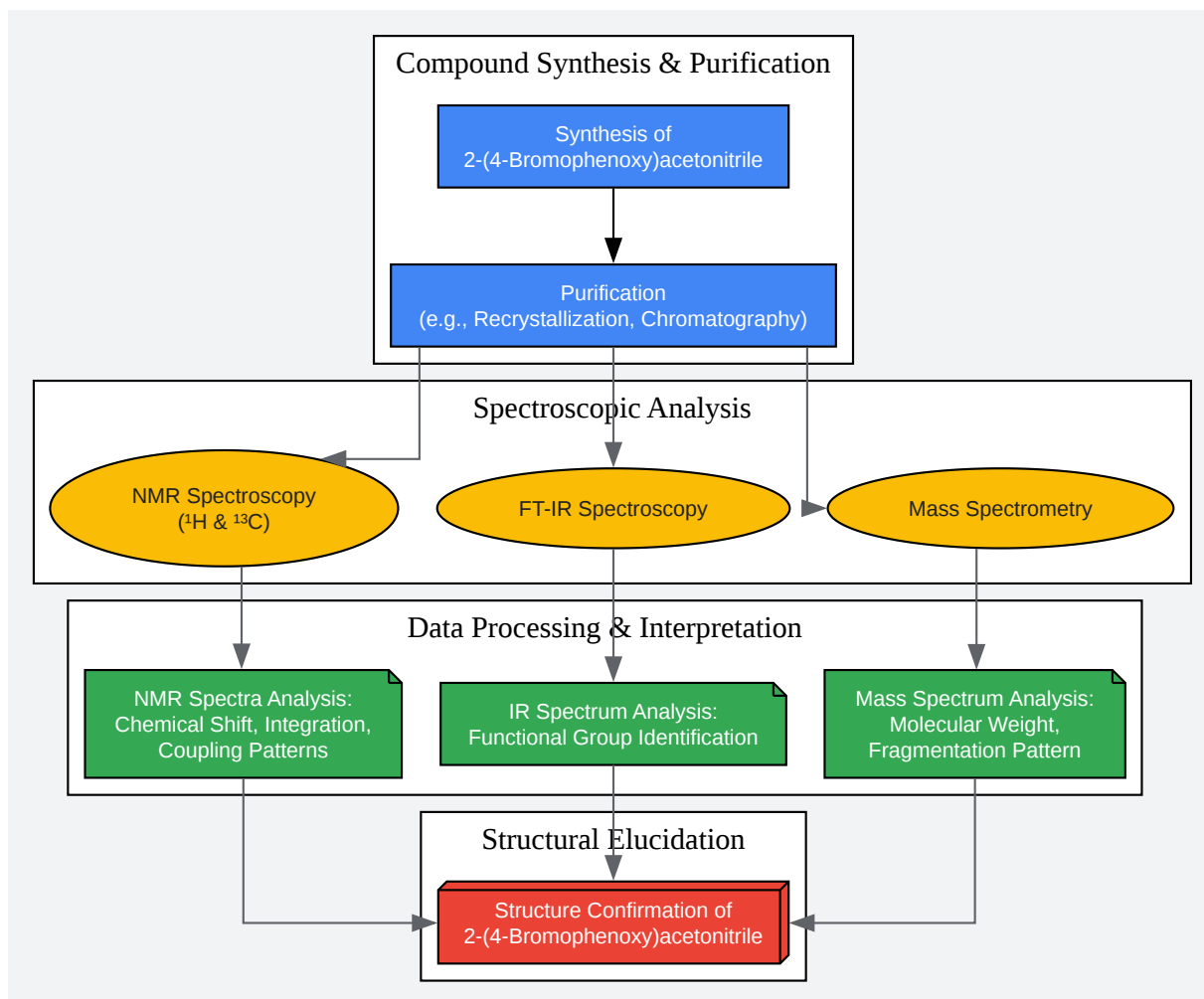
## 2. Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).<sup>[10][11]</sup>

- In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- This causes the molecules to ionize and fragment.[\[12\]](#)[\[13\]](#)
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.[\[13\]](#)
- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus  $m/z$ .

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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General workflow for spectroscopic analysis.

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